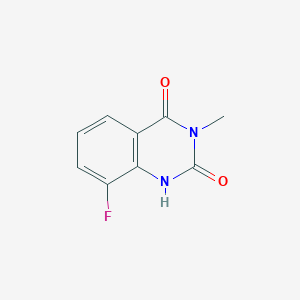

8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-fluorobenzoic acid and acetic anhydride.

Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazoline ring. This reaction is usually carried out in the presence of a catalyst, such as polyphosphoric acid, under reflux conditions.

Oxidation: The final step involves the oxidation of the intermediate compound to form this compound. This can be done using oxidizing agents like potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: The synthesis is carried out in batch reactors with precise control over reaction conditions to ensure high yield and purity.

Continuous Flow Synthesis: Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability. This method allows for better control over reaction parameters and reduces the risk of side reactions.

化学反应分析

Types of Reactions

8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the quinazoline ring or reduce specific functional groups.

Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazoline derivatives with modified ring structures.

Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the fluorine atom or other substituents.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that quinazoline derivatives, including 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione, exhibit promising anticancer properties. These compounds can act as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that quinazoline-2,4(1H,3H)-diones can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and heat shock protein 90 (HSP90), both of which are critical in tumor growth and survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In one study, derivatives of quinazoline-2,4(1H,3H)-dione displayed moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

Anti-HCV Activity

Recent research has highlighted the anti-hepatitis C virus (HCV) activity of derivatives based on quinazoline-2,4(1H,3H)-dione. Certain compounds demonstrated effective inhibition of HCV replication with EC50 values significantly lower than those of existing antiviral drugs like ribavirin . This positions this compound as a candidate for further development in antiviral therapies.

Chemical Biology

Biological Pathway Investigations

In chemical biology, this compound serves as a valuable probe for studying enzyme interactions and cellular processes. Its ability to modulate specific receptors and inhibit enzymes makes it instrumental in elucidating biological pathways relevant to disease mechanisms.

Material Science

Development of Advanced Materials

The unique chemical properties of this compound lend themselves to applications in material science. It can be utilized in the synthesis of organic semiconductors and fluorescent dyes due to its stable structure and reactivity profile.

Industrial Chemistry

Synthesis Intermediate

In industrial chemistry, this compound is valuable as an intermediate in the synthesis of more complex organic molecules. Its role as a building block for specialty chemicals enhances its utility in various chemical manufacturing processes.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits VEGFR-2 and HSP90; potential for cancer therapy |

| Antimicrobial agents | Moderate activity against bacterial strains | |

| Antiviral therapies | Effective against HCV with lower EC50 than ribavirin | |

| Chemical Biology | Enzyme interaction studies | Modulates receptors; inhibits key enzymes |

| Material Science | Organic semiconductors | Useful in developing advanced materials |

| Industrial Chemistry | Synthesis of complex organic molecules | Acts as an intermediate for specialty chemicals |

作用机制

The mechanism of action of 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may:

Inhibit Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting key biochemical processes.

Modulate Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.

Induce Apoptosis: In cancer research, it may trigger programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

相似化合物的比较

Similar Compounds

Quinazoline: The parent compound of the quinazoline family, lacking the fluorine and methyl substituents.

4-aminoquinazoline: A derivative with an amino group at the 4-position, used in various pharmaceutical applications.

6-fluoroquinazoline: A similar compound with a fluorine atom at the 6-position instead of the 8-position.

Uniqueness

8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione is unique due to:

Fluorine Substitution: The presence of a fluorine atom at the 8-position enhances its chemical stability and biological activity.

Methyl Group: The methyl group at the 3-position can influence the compound’s reactivity and interaction with molecular targets.

Biological Activity: The specific combination of substituents may confer unique biological properties, making it a valuable compound for research and development.

生物活性

8-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

The compound this compound features a fluorine atom at the 8-position and a methyl group at the 3-position of the quinazoline ring. The synthesis of this compound typically involves methods such as cyclization reactions of anthranilic acid derivatives or other nitrogen-containing heterocycles under specific conditions that promote the formation of the quinazoline core.

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline-2,4(1H,3H)-diones, compounds similar to 8-fluoro-3-methylquinazoline showed moderate to potent activity against both Gram-positive and Gram-negative bacteria. For instance:

- Compound 13 displayed an inhibition zone of 15 mm against Escherichia coli with a MIC value of 65 mg/mL, comparable to standard antibiotics like ampicillin .

- Compound 15 showed moderate activity against Staphylococcus aureus with inhibition zones ranging from 10 to 12 mm .

Antiviral Activity

Quinazoline derivatives have also been explored for their antiviral potential. A related study identified certain quinazoline compounds as effective inhibitors against vaccinia and adenoviruses. Specifically:

- Compound 24b11 exhibited an EC50 value of 1.7 μM against vaccinia virus, significantly outperforming the reference drug Cidofovir (EC50 = 25 μM) .

- Compound 24b13 was noted for its potency against adenovirus with an EC50 value of 6.2 μM .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively studied. For example:

- A series of quinazoline-2,4(1H,3H)-diones were evaluated for their effects on various cancer cell lines. Compounds demonstrated significant growth inhibition across multiple human tumor cell lines .

- Specific derivatives showed IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of quinazoline derivatives. Modifications at different positions on the quinazoline ring can lead to variations in biological activity:

- Substituents at the 1 and 3 positions significantly influence antimicrobial and anticancer activities.

- The presence of electronegative groups such as fluorine enhances the interaction with biological targets, potentially increasing potency .

Summary Table of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | Effectiveness (EC50/MIC) |

|---|---|---|---|

| Antimicrobial | Compound 13 | E. coli | MIC: 65 mg/mL |

| Antimicrobial | Compound 15 | S. aureus | Inhibition Zone: 10–12 mm |

| Antiviral | Compound 24b11 | Vaccinia Virus | EC50: 1.7 μM |

| Antiviral | Compound 24b13 | Adenovirus | EC50: 6.2 μM |

| Anticancer | Various Derivatives | MCF-7 & HepG2 Cell Lines | IC50: Low micromolar range |

属性

IUPAC Name |

8-fluoro-3-methyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8(13)5-3-2-4-6(10)7(5)11-9(12)14/h2-4H,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLGUERABLZNMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C(=CC=C2)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。